1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements. The presence of the [1,2,4]triazolo[4,3-a]pyridine moiety in its structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydrazinopyridines with aldehydes or ketones, followed by cyclization to form the triazolo[4,3-a]pyridine ring . The reaction conditions often require the use of catalysts such as formic acid, orthoesters, or hypervalent iodine reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation.
Biological Research: It is used in studies investigating cell cycle regulation and apoptosis in cancer cells.
Pharmaceutical Development: The compound’s structure-activity relationship is explored to develop new drugs with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide involves inhibition of specific kinases. The compound binds to the active sites of c-Met and VEGFR-2 kinases, preventing their phosphorylation and subsequent activation . This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Foretinib: A known kinase inhibitor with a similar mechanism of action targeting c-Met and VEGFR-2.
Triazolo[4,3-a]pyrazine derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which may enhance its pharmacokinetic properties and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H21N5O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c1-12-10-13(2)22(8-9-26-3)18(25)16(12)17(24)19-11-15-21-20-14-6-4-5-7-23(14)15/h4-7,10H,8-9,11H2,1-3H3,(H,19,24) |
InChI Key |
XJHYCNFCNNDUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCC2=NN=C3N2C=CC=C3)C |
Origin of Product |
United States |
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